4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride

Description

BenchChem offers high-quality 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(aminomethyl)-1-methylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-9-4-2-7(10,6-8)3-5-9;/h10H,2-6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTPMBZCYFICBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168818-68-6 | |

| Record name | 4-Piperidinol, 4-(aminomethyl)-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168818-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(Aminomethyl)-1-methylpiperidin-4-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride is a substituted piperidine derivative of interest in pharmaceutical research and drug development. Its structure, featuring a tertiary amine, a primary amine, and a hydroxyl group, suggests its potential as a versatile building block in the synthesis of more complex molecules. Understanding the fundamental physical properties of this compound is a critical first step in its application, influencing everything from reaction conditions and formulation to storage and handling. This guide provides a comprehensive overview of the known and anticipated physical characteristics of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride, outlines standard methodologies for their experimental determination, and offers insights into its safe handling and storage.

Chemical Identity and Structure

The foundational information for any chemical compound is its precise identity. For 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride, this is established by its molecular formula, weight, and unique CAS number.

| Identifier | Value | Source |

| Chemical Name | 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride | N/A |

| CAS Number | 168818-68-6 | [1] |

| Molecular Formula | C₇H₁₇ClN₂O | [1][2] |

| Molecular Weight | 180.68 g/mol | [1][2] |

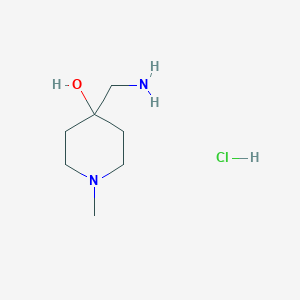

The structure of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride, presented below, reveals a chiral center at the C4 position of the piperidine ring. This implies the potential for stereoisomers, a factor that can significantly influence its biological activity and physical properties.

Caption: 2D structure of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride.

Physical and Chemical Properties: A Data-Deficient Landscape

A thorough search of available scientific literature and chemical databases reveals a significant lack of experimentally determined physical property data for 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride. While some suppliers list the compound, they do not provide detailed specifications for properties such as melting point, boiling point, or solubility. One supplier has even discontinued the product[2]. This data gap necessitates a predictive and comparative approach, drawing on the properties of structurally similar compounds to hypothesize the expected characteristics of the target molecule.

For context, data for related piperidine derivatives is presented below. It is crucial to recognize that these are distinct molecules, and their properties are offered for comparative insight only.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-Methylpiperidin-4-ol | 106-52-5 | C₆H₁₃NO | 115.17 | 29-31 | 200 |

| 4-Methylpiperidin-4-ol | 3970-68-1 | C₆H₁₃NO | 115.18 | 46-50 | N/A |

The presence of the hydrochloride salt in the target compound is expected to significantly increase its melting point and water solubility compared to its free base form, due to the ionic nature of the salt.

Experimental Determination of Core Physical Properties

Given the absence of published data, researchers working with 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride will need to determine its physical properties experimentally. The following section details standard, reliable protocols for these measurements.

Workflow for Physical Property Characterization

Caption: A typical experimental workflow for the characterization of the physical properties of a novel compound.

Melting Point Determination

The melting point is a crucial indicator of purity and provides a temperature range for handling the solid material.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small, dry sample of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. A sharp melting range is indicative of high purity.

Causality Behind Experimental Choices: The slow heating rate is critical to ensure thermal equilibrium between the sample, the thermometer, and the heating block, leading to an accurate measurement.

Solubility Assessment

Solubility data is vital for designing reaction conditions, purification procedures, and formulations.

Protocol: Qualitative Solubility Assessment

-

Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexanes).

-

Procedure: To a small, pre-weighed amount of the compound (e.g., 10 mg) in a vial, the solvent is added dropwise with agitation.

-

Observation: The amount of solvent required to fully dissolve the sample is recorded. Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble). For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined by techniques such as HPLC or UV-Vis spectroscopy.

Trustworthiness: This protocol is self-validating through the visual confirmation of dissolution. For quantitative measurements, the use of a calibrated analytical instrument ensures accuracy.

pKa Determination

The pKa values of the primary and tertiary amine groups are essential for understanding the ionization state of the molecule at different pH values, which is critical for drug development and understanding its behavior in biological systems.

Protocol: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa values correspond to the pH at the half-equivalence points.

Expertise and Experience: The choice of titrant and the careful calibration of the pH meter are crucial for obtaining accurate pKa values. The presence of two basic nitrogen atoms will likely result in two equivalence points and two corresponding pKa values.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride is not widely available, general precautions for handling substituted piperidines and amine hydrochlorides should be followed. Structurally related compounds are known to cause skin and eye irritation.

General Handling Guidelines:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride is a compound with potential utility in medicinal chemistry, yet it remains poorly characterized in terms of its physical properties. This guide has synthesized the available information on its identity and provided a framework for its experimental characterization. By following standardized protocols for determining melting point, solubility, and pKa, researchers can generate the necessary data to confidently and safely utilize this compound in their drug discovery and development endeavors. The clear delineation between known data and the necessary experimental investigations underscores the importance of rigorous physical property assessment in the early stages of chemical research.

References

-

Chem-Impex. (Fmoc-4-aminomethyl)piperidine hydrochloride. [Link]

-

PubChem. 4-Amino-1-methylpiperidine. [Link]

-

PubChem. 4-Piperidinol, 1-methyl-. [Link]

-

Chem-Impex. 4-Amino-1-methylpiperidine. [Link]

-

Cheméo. Chemical Properties of Chrysene (CAS 218-01-9). [Link]

-

NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. 4-Amino-1-methylpiperidine-4-carboxylic acid hydrochloride. [Link]

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

Chem-Impex. 4-Methylpiperidin-4-ol. [Link]

-

PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. [Link]

-

PubChem. 6-Hydroxychrysene. [Link]

-

PubChem. 18-Crown-6. [Link]

Sources

An In-Depth Technical Guide to 4-(Aminomethyl)-1-methylpiperidin-4-ol Hydrochloride: Properties, Synthesis, and Applications

Introduction

4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride is a heterocyclic organic compound featuring a piperidine core, a structure of significant interest in medicinal chemistry and pharmaceutical development. The piperidine ring is a prevalent scaffold found in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. This particular derivative is functionalized with a primary aminomethyl group and a tertiary alcohol at the C4 position, alongside an N-methyl group. These functional groups serve as versatile synthetic handles, making the compound a valuable building block for the construction of more complex molecular architectures.

This guide provides a comprehensive technical overview of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride for researchers, chemists, and drug development professionals. It covers the core physicochemical properties, outlines a representative synthetic pathway with detailed protocols, discusses its applications in modern drug discovery, and provides essential safety and handling information.

Physicochemical Properties and Structure

The fundamental characteristics of a chemical entity are critical for its application in synthesis and biological screening. 4-(Aminomethyl)-1-methylpiperidin-4-ol is typically handled as its hydrochloride salt to improve stability and handling properties. It is important to distinguish between the mono-hydrochloride and the dihydrochloride forms, as their properties, particularly molecular weight, differ.

The molecular structure consists of a central six-membered piperidine ring. The nitrogen atom of the ring is methylated, rendering it a tertiary amine. The C4 carbon is quaternary, bonded to a hydroxyl (-OH) group, an aminomethyl (-CH₂NH₂) group, and two other carbon atoms within the ring. This dense arrangement of functional groups provides multiple points for synthetic modification.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride | - |

| Molecular Formula | C₇H₁₇ClN₂O | [1] |

| Molecular Weight | 180.68 g/mol | [1] |

| Related Compound | 4-(Aminomethyl)-1-methylpiperidin-4-ol dihydrochloride | [2][3] |

| Molecular Formula (dihydrochloride) | C₇H₁₈Cl₂N₂O | [2][3] |

| Molecular Weight (dihydrochloride) | 217.14 g/mol | [2] |

| Appearance | Typically a white to off-white solid | General knowledge |

| Purity | Min. 95% (typical for commercial grades) | [1] |

Synthesis and Characterization

The synthesis of substituted piperidines is a well-established field in organic chemistry. A common and logical approach to 4-(Aminomethyl)-1-methylpiperidin-4-ol begins with the commercially available starting material, 1-methyl-4-piperidone. The strategy involves the introduction of an aminomethyl group at the C4 position, which can be achieved through various methods, such as a Strecker-type synthesis followed by reduction.

Proposed Synthetic Workflow

The transformation from 1-methyl-4-piperidone involves a two-step process: first, the formation of a cyanohydrin followed by amination and subsequent reduction, or a related one-pot reaction, to yield the free base. The final step is the salt formation with hydrochloric acid to produce the stable hydrochloride salt.

Caption: Proposed synthetic workflow for 4-(Aminomethyl)-1-methylpiperidin-4-ol HCl.

Representative Synthesis Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Objective: To synthesize 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride from 1-methyl-4-piperidone.

Step 1: Synthesis of the α-Aminonitrile Intermediate

-

Rationale: This step utilizes a variation of the Strecker synthesis to install both the amino and nitrile functionalities that will be reduced to the target aminomethyl group.

-

In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer with 1-methyl-4-piperidone (1.0 eq).

-

Add an aqueous solution of sodium cyanide (1.1 eq) and ammonium chloride (1.2 eq).

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Reduction of the α-Aminonitrile

-

Rationale: A powerful reducing agent like Lithium Aluminum Hydride (LAH) is required to reduce both the nitrile and any remaining carbonyl functionality to the desired amine and alcohol, respectively. This must be performed with extreme caution.

-

Set up a dry, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Suspend LAH (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of the crude α-aminonitrile from Step 1 in anhydrous THF to the LAH suspension. Caution: This reaction is highly exothermic.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude free base of 4-(Aminomethyl)-1-methylpiperidin-4-ol.

Step 3: Hydrochloride Salt Formation

-

Rationale: Converting the basic free base to its hydrochloride salt increases its stability, crystallinity, and ease of handling.

-

Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or methanol.

-

Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (1.0 eq) dropwise while stirring.

-

A precipitate should form. Continue stirring for 30 minutes at room temperature.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride.

Structural Characterization Workflow

Confirmation of the final product's identity and purity is paramount. A standard workflow involves multiple spectroscopic and chromatographic techniques.

Caption: Standard workflow for the analytical characterization of the final product.

-

¹H NMR: Expected signals would include peaks for the N-methyl group, the piperidine ring protons, and the aminomethyl protons.

-

¹³C NMR: Would confirm the number of unique carbon atoms, including the quaternary C4 carbon.

-

Mass Spectrometry: ESI-MS (positive ion mode) should show a parent ion peak corresponding to the mass of the protonated free base [M+H]⁺.

-

HPLC: Used to determine the purity of the final compound.

Applications in Drug Discovery

The structural motifs within 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride make it a highly attractive building block in the synthesis of potential therapeutic agents. Piperidine-containing compounds are widely explored for their activity in the central nervous system (CNS) and as enzyme inhibitors.[4]

-

Scaffold for CNS Agents: The piperidine ring is a common feature in analgesics, including fentanyl and its analogues.[5] The tertiary amine is often crucial for receptor interaction.

-

Linker Chemistry: The primary amine of the aminomethyl group provides a reactive handle for amide bond formation, allowing the compound to be readily incorporated into larger molecules via peptide coupling or acylation reactions. This is a foundational reaction in the synthesis of many small-molecule inhibitors.

-

Modulation of Physicochemical Properties: The tertiary alcohol can influence hydrogen bonding potential and solubility, while the N-methyl group can impact the basicity (pKa) of the piperidine nitrogen and its metabolic profile.

Protocol: Amide Coupling with a Carboxylic Acid

This protocol demonstrates the use of the title compound as a nucleophilic amine in a standard peptide coupling reaction.

Objective: To couple 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride with a generic carboxylic acid (R-COOH).

-

Rationale: This procedure uses a standard coupling agent like HATU to activate the carboxylic acid, enabling efficient amide bond formation with the primary amine of the building block. The free base of the amine must be used for it to be nucleophilic.

-

In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and the coupling agent HATU (1.1 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.5 eq), to the mixture.

-

In a separate vial, suspend 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride (1.1 eq) in DMF and add DIPEA (1.2 eq) to liberate the free base. Stir for 10 minutes.

-

Add the free base solution to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography to yield the desired amide.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure safety. The safety information provided here is based on data for structurally related piperidine derivatives and should be supplemented by consulting a specific Safety Data Sheet (SDS) for the compound.[6][7]

Table 2: Hazard Information for Related Piperidines

| Hazard Type | GHS Statement | Precautionary Measures |

| Skin Contact | H315: Causes skin irritation | P280: Wear protective gloves. P264: Wash skin thoroughly after handling.[6] |

| Eye Contact | H318/H319: Causes serious eye damage/irritation | P280: Wear eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

| Inhalation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[6] |

Handling and Personal Protective Equipment (PPE)

-

Always handle this compound in a well-ventilated chemical fume hood.[7]

-

Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[8]

-

Avoid inhalation of dust or vapors.

-

Avoid direct contact with skin and eyes.[9]

Storage

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from incompatible materials such as strong oxidizing agents.[10]

-

For long-term stability, storage under an inert atmosphere (e.g., Argon) is recommended.[8]

Conclusion

4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride is a functionally rich building block with significant potential for application in drug discovery and medicinal chemistry. Its defined physicochemical properties, accessible synthetic routes, and versatile reactive handles make it a valuable tool for researchers aiming to synthesize novel compounds with therapeutic potential. Adherence to rigorous characterization methods and established safety protocols is essential for its effective and safe utilization in the laboratory.

References

-

Amerigo Scientific. 4-(Aminomethyl)-1-methylpiperidin-4-ol dihydrochloride. Available from: [Link]

-

PubChem. 4-Amino-1-methylpiperidine. Available from: [Link]

-

PubChem. 4-Piperidinol, 1-methyl-. Available from: [Link]

- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Available from: [Link]

-

PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Available from: [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Methylpiperazin-1-amine. Available from: [Link]

-

DTIC. Piperidine Synthesis. Available from: [Link]

-

CAS Common Chemistry. 4-Hydroxy-1-methylpiperidine. Available from: [Link]

-

ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]

Sources

- 1. No results for search term "3D-TGA81868" | CymitQuimica [cymitquimica.com]

- 2. 4-(Aminomethyl)-1-methylpiperidin-4-ol dihydrochloride - Amerigo Scientific [amerigoscientific.com]

- 3. a2bchem.com [a2bchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to Elucidating the Biological Activity of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride

Foreword: The Piperidine Scaffold as a Cornerstone of Modern Pharmacology

To the dedicated researcher, scientist, and drug development professional, the piperidine heterocycle is a familiar and highly valued structural motif. Its prevalence in a vast array of clinically approved drugs is a testament to its versatility and favorable pharmacological properties.[1] Piperidine-containing compounds have demonstrated a remarkable breadth of biological activities, with a significant impact on treatments for central nervous system (CNS) disorders, cancer, and infectious diseases.[1][2][3] The inherent structural features of the piperidine ring, such as its ability to modulate lipophilicity and engage in specific hydrogen bonding interactions, contribute to its success as a pharmacophore.[4]

This technical guide focuses on a specific, yet under-characterized molecule: 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride . The presence of a 4-aminomethyl and a 4-hydroxyl group on the 1-methylpiperidine core suggests a high potential for specific biological interactions. Notably, 4-substituted piperidines have been identified as potent ligands for various receptors, including opioid and sigma receptors.[5][6][7] Furthermore, the N-methyl group can be a critical determinant for affinity and selectivity, as demonstrated in studies of sigma-1 receptor ligands.[5]

Given the absence of extensive published data on the specific biological activities of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride, this guide is structured as a comprehensive research framework. It is designed to provide you with a logical, step-by-step approach to systematically uncover the pharmacological profile of this compound. We will proceed from foundational physicochemical and in silico analyses to a tiered in vitro screening cascade, culminating in an assessment of its potential to penetrate the central nervous system. Each proposed experimental stage is grounded in established methodologies and includes the scientific rationale behind its inclusion, empowering you to not only execute the protocols but also to interpret the resulting data with confidence.

Section 1: Foundational Characterization and In Silico Target Prediction

Before embarking on extensive biological assays, a foundational understanding of the physicochemical properties and a computational prediction of potential biological targets are essential for an efficient and targeted investigation.

Physicochemical Properties: The Gateway to Biological Activity

A molecule's interaction with biological systems is fundamentally governed by its physicochemical characteristics. For a compound with potential CNS activity, properties such as lipophilicity are of paramount importance.[8][9]

Table 1: Key Physicochemical Parameters for Initial Assessment

| Parameter | Experimental Method | Rationale |

| Lipophilicity (LogP/LogD) | Shake-flask method (octanol/water) or HPLC-based methods | Predicts membrane permeability and potential for crossing the blood-brain barrier. |

| Aqueous Solubility | Kinetic or thermodynamic solubility assays | Determines bioavailability and suitability for in vitro assay conditions. |

| pKa | Potentiometric titration or UV-spectroscopy | Influences the ionization state at physiological pH, which affects receptor binding and membrane transport. |

In Silico Target Prediction: A Hypothesis-Generating Approach

Computational methods can provide valuable, hypothesis-generating insights into the potential biological targets of a novel compound. By comparing the structure of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride to databases of known ligands, we can identify potential protein targets for subsequent experimental validation.

Recommended In Silico Approaches:

-

Ligand-Based Pharmacophore Screening: Utilizes 3D arrangements of chemical features of the test compound to search for similar arrangements in databases of active molecules.

-

Reverse Docking: Docks the ligand into the binding sites of a large number of proteins to predict potential binding partners.

-

Target Prediction Algorithms: Employs machine learning models trained on large datasets of compound-target interactions.

The output of these in silico methods will be a ranked list of potential protein targets, which will inform the design of the in vitro screening cascade.

Section 2: A Tiered Approach to In Vitro Pharmacological Profiling

The core of this investigation is a systematic, tiered approach to in vitro screening. This strategy allows for a broad initial assessment of biological activity, followed by a more focused characterization of the most promising interactions.

Caption: Signaling pathway for a typical Gq-coupled GPCR.

Section 3: Assessing Central Nervous System Penetrability

A compound's therapeutic potential for CNS disorders is contingent upon its ability to cross the blood-brain barrier (BBB). In vitro models of the BBB provide a valuable tool for predicting the CNS penetrability of drug candidates. [10][11][12] Experimental Protocol: In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes a commonly used transwell-based co-culture model.

-

Model Setup:

-

Seed brain capillary endothelial cells on the apical side of a microporous membrane insert (transwell).

-

Seed astrocytes on the basolateral side of the well.

-

Co-culture the cells for several days to allow for the formation of tight junctions and a restrictive barrier.

-

-

Barrier Integrity Assessment:

-

Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

-

Assess the permeability of a known low-permeability marker (e.g., sucrose or inulin) to validate the barrier function.

-

-

Permeability Measurement:

-

Add 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride to the apical (blood) side of the transwell.

-

At various time points, collect samples from the basolateral (brain) side.

-

Quantify the concentration of the compound in the basolateral samples using a sensitive analytical method such as LC-MS/MS.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) to estimate the rate of transport across the in vitro BBB model.

-

Section 4: Data Synthesis and Strategic Advancement

The culmination of this comprehensive investigation will be a detailed pharmacological profile of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride.

Table 3: Summary of Potential Outcomes and Interpretations

| Experimental Finding | Interpretation | Next Steps |

| High affinity for a specific CNS receptor (e.g., Sigma-1) | The compound is a potent ligand for this target. | Proceed to functional assays to determine agonist/antagonist activity. |

| Agonistic activity at a Gs-coupled receptor | The compound activates the receptor and stimulates cAMP production. | Investigate downstream signaling and potential therapeutic applications related to this pathway. |

| Antagonistic activity at a dopamine receptor | The compound blocks the action of dopamine at this receptor. | Explore potential as an antipsychotic or for other indications where dopamine signaling is dysregulated. |

| High Papp value in the in vitro BBB model | The compound has a high potential to cross the blood-brain barrier. | Consider advancing to in vivo pharmacokinetic and efficacy studies in animal models. |

| Low affinity for all tested receptors | The compound may act on a target not included in the initial screen, or its primary activity may not be receptor-mediated. | Expand the target panel, consider enzymatic assays, or investigate other potential mechanisms of action. |

By systematically following the experimental framework outlined in this guide, researchers and drug development professionals can efficiently and rigorously elucidate the biological activity of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride. This structured approach, grounded in established scientific principles, will provide the critical data necessary to determine the therapeutic potential of this promising molecule and guide its future development.

References

-

W. W. Weber, D. W. Hein. N-acetylation pharmacogenetics . Pharmacological reviews, 37(1), 25-79. [Link]

-

Leen, M., et al. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands . Bioorganic & medicinal chemistry letters, 24(2), 546-550. [Link]

-

Helms, H. C., et al. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview . Journal of pharmaceutical sciences, 105(7), 1997-2010. [Link]

-

Brimacombe, K. S., et al. Receptor Binding Assays for HTS and Drug Discovery . Assay Guidance Manual. [Link]

-

Stoddart, L. A., et al. Evaluating functional ligand-GPCR interactions in cell-based assays . Methods in molecular biology, 1947, 1-14. [Link]

-

O'Hagan, D. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds . Natural product reports, 39(10), 1837-1865. [Link]

-

ION Biosciences. GPCR Assay Services . [Link]

-

InnoSer. In vitro neurology assays . [Link]

-

Rekka, E. A., et al. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity . Bioorganic & medicinal chemistry, 10(11), 3561-3567. [Link]

-

ResearchGate. In vitro receptor binding assays: General methods and considerations . [Link]

-

Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity . [Link]

-

Prime Scholars. Prospects for Creating New Medicines Based on Nitrogen-Containing Organic Compounds . [Link]

-

MDPI. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective . [Link]

-

Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives . [Link]

-

ResearchGate. In Vitro Models of CNS Barriers . [Link]

-

Gifford Bioscience. Radioligand Binding Assay . [Link]

-

Frontiers. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors . [Link]

-

International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance . [Link]

-

PMC - NIH. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents . [Link]

-

Domainex. CNS Drug Discovery | Physicochemical optimisation . [Link]

-

MilliporeSigma. Receptor Binding Assays - Multiwell Plates . [Link]

-

PubMed. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties . [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. ijnrd.org [ijnrd.org]

- 4. primescholars.com [primescholars.com]

- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CNS Drug Discovery | Physicochemical optimisation | Domainex [domainex.co.uk]

- 10. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Synthesis of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride

Abstract

This document provides a comprehensive guide for the synthesis of 4-(aminomethyl)-1-methylpiperidin-4-ol hydrochloride, a valuable bifunctional piperidine building block in drug discovery and development. The protocol herein details a robust two-step synthetic pathway commencing from the readily available starting material, 1-methyl-4-piperidone. The synthesis involves the formation of a key cyanohydrin intermediate, followed by catalytic hydrogenation to yield the target primary amine, which is subsequently isolated as its stable hydrochloride salt. This guide is intended for researchers, chemists, and professionals in drug development, offering not just a procedural walkthrough but also critical insights into the reaction mechanisms, safety considerations, and analytical characterization.

Introduction and Scientific Context

Piperidine scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved pharmaceuticals. Their conformational pre-organization and ability to engage in key hydrogen bonding interactions make them ideal for designing ligands with high affinity and selectivity for various biological targets. The title compound, 4-(aminomethyl)-1-methylpiperidin-4-ol, is of particular interest as it incorporates a tertiary alcohol and a primary aminomethyl group on the same quaternary center. This unique arrangement provides a three-dimensional vector for molecular elaboration, enabling the exploration of chemical space in drug design. The tertiary alcohol can act as a hydrogen bond donor or acceptor, while the primary amine serves as a crucial anchor point for further functionalization or as a key pharmacophoric element.

The hydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, making it more amenable to handling, formulation, and biological screening.

Synthetic Strategy and Rationale

The chosen synthetic route is designed for efficiency, reliability, and scalability, proceeding in two primary chemical transformations followed by salt formation.

Overall Synthetic Scheme:

Caption: Overall reaction pathway for the synthesis of the target compound.

Strategic Considerations:

-

Step 1 (Cyanohydrin Formation): The synthesis commences with the nucleophilic addition of a cyanide anion to the carbonyl of 1-methyl-4-piperidone. This reaction directly and efficiently installs both the required hydroxyl group and the nitrile precursor to the aminomethyl group at the C4 position. Using an in-situ generation of hydrocyanic acid (HCN) from potassium cyanide and a weak acid like acetic acid is a classic, cost-effective method. The choice of a biphasic solvent system can facilitate product isolation.

-

Step 2 (Nitrile Reduction): The reduction of the nitrile to a primary amine is the critical subsequent step. Catalytic hydrogenation using Raney Nickel is selected for this protocol. This method is often preferred over metal hydride reagents (like LiAlH₄) due to its operational simplicity, milder reaction conditions, and superior safety profile, which are advantageous for scalability. The addition of ammonia to the reaction medium is a standard practice to suppress the formation of secondary amine byproducts.

-

Step 3 (Salt Formation): The final free base is an oil or low-melting solid that can be difficult to handle and purify. Conversion to the hydrochloride salt is achieved by treating a solution of the amine with hydrochloric acid. This process typically induces crystallization, yielding a stable, solid product that is easily isolated by filtration and suitable for long-term storage.[1]

Detailed Experimental Protocols

3.1. Materials and Instrumentation

| Reagents & Solvents | Grade | Supplier |

| 1-Methyl-4-piperidone | ≥98% | Standard supplier |

| Potassium Cyanide (KCN) | ≥97% | Standard supplier |

| Glacial Acetic Acid | ACS Grade | Standard supplier |

| Dichloromethane (DCM) | ACS Grade | Standard supplier |

| Raney® Nickel (slurry in water) | Activated catalyst | Standard supplier |

| Methanol (MeOH) | Anhydrous | Standard supplier |

| Ammonia (7N solution in MeOH) | Reagent Grade | Standard supplier |

| Hydrochloric Acid (in Ethanol) | 1.25 M | Standard supplier |

| Diatomaceous Earth (Celite®) | N/A | Standard supplier |

| Anhydrous Sodium Sulfate | ACS Grade | Standard supplier |

Instrumentation: Standard laboratory glassware, magnetic stirrers, heating mantles, rotary evaporator, hydrogenation apparatus (e.g., Parr shaker), Büchner funnel, and analytical instruments (NMR, FT-IR, LC-MS).

3.2. Step 1: Synthesis of 4-Cyano-1-methylpiperidin-4-ol

EXTREME CAUTION: This procedure involves the use of potassium cyanide and the in-situ generation of highly toxic hydrogen cyanide (HCN) gas. This entire operation must be performed in a certified, high-flow chemical fume hood. All personnel must be fully trained in cyanide handling protocols and have an emergency cyanide poisoning antidote kit readily available. All glassware and waste must be quenched with bleach or hydrogen peroxide solution before disposal.

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-4-piperidone (22.6 g, 0.2 mol) in dichloromethane (100 mL).

-

Cyanide Solution: In a separate beaker, carefully dissolve potassium cyanide (14.3 g, 0.22 mol, 1.1 eq) in deionized water (50 mL).

-

Addition: Cool the flask containing the piperidone solution to 0-5 °C using an ice-water bath. To this, add the aqueous KCN solution.

-

Acidification: Slowly add glacial acetic acid (13.2 g, 0.22 mol, 1.1 eq) dropwise to the vigorously stirred biphasic mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, carefully separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-cyano-1-methylpiperidin-4-ol as a white to off-white solid. The crude product is often of sufficient purity for the next step.

3.3. Step 2: Synthesis of 4-(Aminomethyl)-1-methylpiperidin-4-ol

SAFETY WARNING: Raney Nickel is pyrophoric when dry and must be handled as a slurry. Hydrogen gas is highly flammable and explosive. Ensure the hydrogenation apparatus is properly set up and purged with an inert gas (nitrogen or argon) before introducing hydrogen.

-

Catalyst Preparation: In a suitable high-pressure hydrogenation vessel (e.g., a Parr bottle), carefully add Raney Nickel (approx. 4.5 g, 20 wt% of the nitrile) as a slurry in water. Decant the water and wash the catalyst with anhydrous methanol (3 x 20 mL).

-

Reaction Mixture: Dissolve the crude 4-cyano-1-methylpiperidin-4-ol (approx. 0.2 mol) from the previous step in 200 mL of 7N ammoniacal methanol.

-

Hydrogenation: Carefully transfer this solution to the hydrogenation vessel containing the catalyst.

-

Reaction Conditions: Seal the vessel, purge the system with nitrogen, and then pressurize with hydrogen gas to 50-60 psi. Heat the reaction to 40-50 °C and agitate vigorously.

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. The typical reaction time is 6-12 hours.

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. CAUTION: Do not allow the filter cake to dry. Immediately quench the filter cake with plenty of water. Wash the filter cake with additional methanol (2 x 30 mL).

-

Concentration: Combine the filtrate and washings and concentrate under reduced pressure to afford the crude 4-(aminomethyl)-1-methylpiperidin-4-ol free base, typically as a viscous oil.

3.4. Step 3: Formation and Isolation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude free base from the previous step in 100 mL of anhydrous ethanol or isopropanol.

-

Acidification: Cool the solution in an ice bath and slowly add a 1.25 M solution of HCl in ethanol until the pH of the solution is acidic (pH 1-2, check with moist pH paper).

-

Crystallization: A white precipitate should form upon addition of the acid. Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Drying: Wash the filter cake with a small amount of cold ethanol and then with diethyl ether. Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Analytical Characterization

| Parameter | Expected Outcome |

| Appearance | White to off-white crystalline solid |

| Purity (HPLC) | ≥95% |

| Molecular Formula | C₇H₁₇ClN₂O |

| Molecular Weight | 180.68 g/mol |

| ¹H NMR | Consistent with the structure; expect signals for the N-methyl group, the piperidine ring protons (often complex multiplets), and the aminomethyl protons. |

| ¹³C NMR | Expect 6 distinct carbon signals (one CH₃, four CH₂, one quaternary C-O). |

| Mass Spec (ESI+) | [M+H]⁺ for the free base at m/z = 145.13 |

| FT-IR (KBr) | Broad O-H and N-H stretching bands (3400-3200 cm⁻¹), C-H stretching (~2900 cm⁻¹), N-H bending (~1600 cm⁻¹), and C-O stretching (~1050 cm⁻¹). |

Workflow Visualization

Caption: Step-by-step experimental workflow from starting material to final product.

References

- Process for preparing 4-methylenepiperidine or acid addition salt thereof. CN108017573B.

-

Strecker Synthesis. Organic Chemistry Portal. [Link]

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. J. Serb. Chem. Soc. 67(12) 793–802 (2002). [Link]

-

TRIMETHYLSILYL CYANIDE. Organic Syntheses, Coll. Vol. 7, p.517 (1990); Vol. 60, p.126 (1981). [Link]

Sources

Protocol for N-methylation of 4-aminomethyl-4-hydroxypiperidine

Topic: Protocol for the Selective N-methylation of 4-aminomethyl-4-hydroxypiperidine

Introduction: The Significance of N-Methylated Piperidines in Medicinal Chemistry

The piperidine motif is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. N-methylation of piperidine derivatives can profoundly influence their pharmacological properties, including potency, selectivity, metabolic stability, and bioavailability. The introduction of a methyl group on the nitrogen atom can alter the molecule's pKa, lipophilicity, and steric profile, thereby fine-tuning its interaction with biological targets. Consequently, robust and selective N-methylation protocols are of paramount importance to researchers in medicinal chemistry and drug development.

This application note provides a detailed, field-proven protocol for the selective N-methylation of the primary amino group of 4-aminomethyl-4-hydroxypiperidine. This particular substrate presents a common challenge in synthetic chemistry: the presence of multiple nucleophilic sites, namely a primary amine and a tertiary alcohol. The described method, a modified Eschweiler-Clarke reaction, offers a reliable and efficient solution for the selective methylation of the primary amine, yielding 4-hydroxypiperidin-4-yl-N-methylmethanamine, a valuable building block for further chemical elaboration.

Reaction Scheme

Caption: Overall reaction for the N-methylation of 4-aminomethyl-4-hydroxypiperidine.

Experimental Protocol: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines. It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. A key advantage of this reaction is that it typically avoids over-alkylation to form quaternary ammonium salts.[1][2]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 4-aminomethyl-4-hydroxypiperidine | ≥98% | Commercially Available | Store in a desiccator. |

| Formaldehyde solution | 37% in H₂O | ACS Reagent | |

| Formic acid | ≥95% | ACS Reagent | Corrosive. Handle with care. |

| Dichloromethane (DCM) | HPLC Grade | For extraction. | |

| Sodium hydroxide (NaOH) | Pellets | ACS Reagent | For basification. |

| Anhydrous sodium sulfate (Na₂SO₄) | Granular | ACS Reagent | For drying. |

| Methanol (MeOH) | HPLC Grade | For purification. | |

| Diethyl ether | ACS Reagent | For precipitation/crystallization. | |

| Round-bottom flask | 250 mL | ||

| Reflux condenser | |||

| Magnetic stirrer and stir bar | |||

| Heating mantle | |||

| Separatory funnel | 500 mL | ||

| Rotary evaporator | |||

| pH paper or pH meter | |||

| Standard laboratory glassware |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (69.3 mmol) of 4-aminomethyl-4-hydroxypiperidine in 50 mL of deionized water.

-

Expert Insight: The use of water as a solvent is crucial for the initial steps of the Eschweiler-Clarke reaction, facilitating the formation of the iminium ion intermediate.

-

-

Addition of Reagents: To the stirred solution, add 21.2 mL (277 mmol, 4.0 eq) of 37% aqueous formaldehyde, followed by the slow, dropwise addition of 13.1 mL (347 mmol, 5.0 eq) of formic acid. The addition of formic acid is exothermic and may cause the solution to warm.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Self-Validation: Monitor the disappearance of the starting material. A typical TLC mobile phase would be DCM:MeOH with a small amount of ammonium hydroxide (e.g., 90:9:1) to prevent streaking of the polar amines.

-

-

Work-up - Basification: After the reaction is complete, cool the mixture to room temperature. Carefully add 50 mL of deionized water. In a fume hood, slowly and cautiously basify the reaction mixture to a pH of >12 by the portion-wise addition of solid sodium hydroxide pellets. This step is highly exothermic and will generate carbon dioxide gas, causing frothing.

-

Trustworthiness: The strong basification is necessary to deprotonate the product amine and any remaining formic acid, rendering the product extractable into an organic solvent.

-

-

Extraction: Transfer the basic aqueous solution to a 500 mL separatory funnel. Extract the product with dichloromethane (3 x 100 mL). Combine the organic layers.

-

Expert Insight: Dichloromethane is an effective solvent for extracting the moderately polar product. Multiple extractions ensure a high recovery yield.

-

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate for at least 30 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or a waxy solid.

Purification

The crude product can be purified by one of the following methods, depending on the scale and desired purity:

-

Crystallization/Precipitation: Dissolve the crude product in a minimal amount of hot methanol. Allow the solution to cool to room temperature, and then place it in an ice bath or refrigerator to induce crystallization. If the product does not crystallize readily, the addition of diethyl ether can promote precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Column Chromatography: For smaller scales or to achieve very high purity, column chromatography on silica gel can be employed. However, due to the polar and basic nature of the product, a modified mobile phase is required to prevent streaking and ensure good separation. A typical eluent system would be a gradient of methanol in dichloromethane, with the addition of a small amount of a volatile base like triethylamine or ammonium hydroxide (e.g., 0.5-2%) to the mobile phase.[3]

-

Expert Insight: The basic additive in the eluent deactivates the acidic silanol groups on the silica gel, preventing strong adsorption of the basic amine product.[3]

-

Reaction Mechanism and Workflow Visualization

Mechanism of the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction proceeds through a reductive amination pathway.[1][2]

-

Iminium Ion Formation: The primary amine first reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.

-

Hydride Transfer: A molecule of formic acid (or its conjugate base, formate) then acts as a hydride donor, reducing the iminium ion to a secondary amine. Carbon dioxide is released in this step, which helps to drive the reaction forward.

-

Second Methylation: The resulting secondary amine can then react with a second molecule of formaldehyde to form a new iminium ion, which is subsequently reduced by formic acid to yield the final tertiary amine.

Caption: Mechanism of the Eschweiler-Clarke reaction for a primary amine.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the N-methylation.

Characterization of the Final Product

The identity and purity of the synthesized 4-hydroxypiperidin-4-yl-N-methylmethanamine should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Appearance of a singlet corresponding to the N-methyl protons, typically in the range of 2.2-2.6 ppm.[4] The other protons of the piperidine ring and the methylene bridge will also show characteristic signals. |

| ¹³C NMR | Appearance of a signal for the N-methyl carbon, typically in the range of 35-45 ppm. The carbons adjacent to the nitrogen will also be shifted. |

| Mass Spec. | The mass spectrum should show the molecular ion peak corresponding to the mass of the product (C₇H₁₆N₂O, MW = 144.22 g/mol ). The nitrogen rule states that a compound with an even number of nitrogen atoms will have an even-numbered molecular weight.[5] |

| FT-IR | Disappearance of the N-H stretching vibrations of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the appearance of C-H stretching of the N-methyl group. The broad O-H stretch will remain. |

Troubleshooting and Expert Recommendations

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the equivalents of formaldehyde and formic acid. Ensure the reaction temperature is maintained at reflux.

-

Low Yield: Low yields can result from incomplete extraction. Ensure the aqueous layer is thoroughly basic (pH > 12) before extraction. Perform multiple extractions with dichloromethane.

-

Purification Difficulties: If the product is difficult to crystallize, column chromatography is the recommended alternative. Ensure the use of a base-deactivated mobile phase to obtain a clean separation. For highly polar amines that are difficult to purify, conversion to their hydrochloride salt by treatment with HCl in a suitable solvent (like ether or isopropanol) can facilitate precipitation and purification. The free base can then be regenerated by treatment with a base.

Conclusion

This application note provides a comprehensive and reliable protocol for the selective N-methylation of 4-aminomethyl-4-hydroxypiperidine using the Eschweiler-Clarke reaction. The detailed step-by-step procedure, coupled with expert insights and troubleshooting tips, is designed to enable researchers to successfully synthesize this valuable building block for applications in drug discovery and development. The provided mechanistic explanation and workflow diagrams offer a clear understanding of the chemical transformation and the experimental process.

References

-

Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. [Link]

-

Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Is there an easy way to purify organic amines?. Biotage. [Link]

-

Mass Spectrometry: Amine Fragmentation. JoVE. [Link]

-

Mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for... Doc Brown's Chemistry. [Link]

Sources

The Versatile Intermediate: Application Notes and Protocols for 4-(Aminomethyl)-1-methylpiperidin-4-ol Hydrochloride in Spirocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold for Complexity

In the landscape of modern medicinal chemistry, the piperidine moiety remains a cornerstone of drug design, valued for its favorable pharmacokinetic properties and its ability to confer three-dimensional complexity to small molecules. Within this privileged class of heterocycles, 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride emerges as a highly versatile and strategic chemical intermediate. Its unique trifunctional nature, featuring a primary amine, a tertiary amine, and a tertiary alcohol, all anchored to a piperidine ring, offers a rich platform for the synthesis of diverse and complex molecular architectures, particularly spirocyclic compounds.

This guide provides an in-depth exploration of the utility of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride as a precursor for the synthesis of novel spirocyclic scaffolds. We will delve into the chemical logic behind its application, provide detailed, field-proven protocols for its conversion into valuable downstream products, and offer insights into the causality of experimental choices.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₇ClN₂O | N/A |

| Molecular Weight | 180.68 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water and polar protic solvents | General knowledge |

Safety and Handling:

-

Hazard Statements: Based on analogous compounds, it should be treated as a substance that may cause skin irritation, serious eye damage, and respiratory irritation.

-

Precautionary Measures:

-

Always handle in a well-ventilated area, preferably in a fume hood.[1][2]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2]

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3] Keep the container tightly sealed.[1]

-

Application in Spirocyclic Synthesis: The Intramolecular Cyclization Pathway

A primary application of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride lies in its ability to undergo intramolecular cyclization to form spirocyclic systems. The proximate arrangement of the primary amine and the tertiary alcohol allows for the formation of a new heterocyclic ring fused at the C4 position of the piperidine core. This strategy is particularly valuable for the synthesis of 1-oxa-2,8-diazaspiro[4.5]decane and related scaffolds, which are of significant interest in drug discovery.[4][5]

The following protocol details the synthesis of 8-methyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one, a spirocyclic urea, via a phosgene-mediated intramolecular cyclization.

Protocol 1: Synthesis of 8-Methyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one

This protocol outlines a two-step, one-pot procedure for the conversion of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride to the corresponding spirocyclic urea. The reaction proceeds through the in-situ formation of an isocyanate intermediate followed by intramolecular cyclization. Phosgene is a highly toxic gas; therefore, the use of a phosgene equivalent such as triphosgene is a safer and more common laboratory practice.[6]

Reaction Scheme:

Caption: Synthesis of a Spirocyclic Urea

Materials:

-

4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride

-

Triphosgene

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen for inert atmosphere

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin-layer chromatography (TLC) apparatus

Experimental Procedure:

-

Reaction Setup:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride (1.0 eq).

-

Suspend the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

-

Basification and Phosgenation:

-

Slowly add triethylamine (2.2 eq) to the suspension to neutralize the hydrochloride salt and liberate the free base. Stir for 15-20 minutes at 0 °C.

-

In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.

-

Add the triphosgene solution dropwise to the reaction mixture via the dropping funnel over a period of 30-45 minutes, maintaining the temperature at 0 °C. Caution: The reaction of triphosgene with the amine is exothermic.

-

-

Reaction Progression and Monitoring:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the progress of the reaction by TLC (e.g., using a mobile phase of DCM/Methanol 9:1) or LC-MS. The disappearance of the starting material and the formation of a new, less polar spot indicates product formation.

-

-

Work-up and Isolation:

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a gradient of DCM/Methanol as the eluent.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may yield the pure product.

-

Causality and Experimental Insights:

-

Choice of Phosgene Equivalent: Triphosgene is a solid and therefore safer to handle than gaseous phosgene. It generates phosgene in situ.[6]

-

Stoichiometry of Base: An excess of triethylamine is used to not only neutralize the hydrochloride salt of the starting material but also to scavenge the HCl generated during the formation of the carbamoyl chloride and the subsequent cyclization.

-

Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic reaction between the amine and the phosgene equivalent, minimizing the formation of side products.

-

Inert Atmosphere: An inert atmosphere is recommended to prevent the reaction of triphosgene with atmospheric moisture.

Application in the Synthesis of Substituted Spiro-amines

The primary amine of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride can also serve as a nucleophile in various other transformations, leading to a diverse range of spirocyclic compounds. For example, reaction with suitable dielectrophiles can lead to the formation of different heterocyclic rings at the spiro center.

Workflow for the Synthesis of Spirocyclic Compounds

Caption: General Workflow for Spirocycle Synthesis

Conclusion

4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride is a valuable and versatile intermediate for the synthesis of complex, spirocyclic molecules of pharmaceutical interest. Its unique structural features allow for efficient intramolecular cyclization reactions to construct novel heterocyclic systems. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this building block in their synthetic endeavors, paving the way for the discovery of new therapeutic agents.

References

-

Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

- WO2007057775A1 - Spiropiperidine derivatives. (n.d.). Google Patents.

- WO2006084940A1 - Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof. (n.d.). Google Patents.

-

MDPI. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3539. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]

-

Oreate AI. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved from [Link]

- CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. (n.d.). Google Patents.

- US5041549A - Heterocyclic spiro compounds and methods for preparing the same. (n.d.). Google Patents.

- CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof. (n.d.). Google Patents.

-

PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(15), 115560. Retrieved from [Link]

-

MDPI. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(19), 6543. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

Sfera - Unife. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

- WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. (n.d.). Google Patents.

- US6022993A - Phosgene manufacturing process. (n.d.). Google Patents.

-

ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

-

PubMed. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(16), 3079-3092. Retrieved from [Link]

- EP0311313A2 - Heterocyclic spiro compounds and their preparation. (n.d.). Google Patents.

Sources

- 1. carlroth.com [carlroth.com]

- 2. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]

- 3. fishersci.com [fishersci.com]

- 4. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2006084940A1 - Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof - Google Patents [patents.google.com]

Derivatization of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride for bioassays

Application Note & Protocol

Strategic Derivatization of 4-(Aminomethyl)-1-methylpiperidin-4-ol for Enhanced Bioassay Performance

Introduction: The Rationale for Derivatization

4-(Aminomethyl)-1-methylpiperidin-4-ol is a bifunctional small molecule containing a tertiary amine within the piperidine ring, a hydroxyl group, and a primary aminomethyl group. The primary amine is the key functional handle for covalent modification. In its common hydrochloride salt form, this primary amine is protonated, rendering it stable but non-nucleophilic.

For quantitative bioassays, such as pharmacokinetic (PK) studies, cell-based assays, or binding analyses, direct detection of this molecule is often impractical due to its low UV absorbance and lack of native fluorescence. Chemical derivatization addresses this limitation by covalently attaching a reporter tag—a group with specific, easily detectable properties—to the primary amine. This process not only enables detection but can significantly enhance assay sensitivity and specificity.

The core objectives of derivatizing this molecule are:

-

To introduce a detectable moiety: Attaching a fluorophore or chromophore for optical detection methods.

-

To improve analytical properties: Modifying the molecule to enhance ionization in mass spectrometry or improve separation in chromatography[1].

-

To enable conjugation: Linking the molecule to larger biomolecules like proteins or peptides for use in immunoassays or other bioconjugate applications[2][3].

This guide focuses on derivatization for fluorescence-based quantification, a widely used and highly sensitive bioanalytical technique.

Foundational Chemistry: Activating the Primary Amine

The starting material, 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride, requires neutralization before it can react with electrophilic derivatizing agents. The primary amine (R-CH₂-NH₂), in its hydrochloride salt form (R-CH₂-NH₃⁺Cl⁻), is not nucleophilic. The reaction requires a basic environment (typically pH 7.5-9.0) to deprotonate the ammonium group, liberating the lone pair of electrons on the nitrogen and rendering it reactive.

Caption: Amine deprotonation workflow.

The choice of buffer is critical; buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for the derivatizing reagent, leading to inaccurate results and high background signals. Suitable buffers include phosphate, borate, or bicarbonate buffers.

Derivatization Strategies and Protocols

We detail two highly reliable methods for fluorescent labeling of 4-(Aminomethyl)-1-methylpiperidin-4-ol. The choice between them depends on factors like desired sensitivity, sample matrix, and available instrumentation.

Strategy 1: Amine-Reactive Labeling with NHS Esters

N-Hydroxysuccinimide (NHS) esters are one of the most common reagents for modifying primary amines. The reaction proceeds via nucleophilic acyl substitution, where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester, displacing the NHS group and forming a highly stable amide bond.[4][5]

Caption: NHS ester reaction with a primary amine.

Protocol 3.1: Derivatization with a Fluorescent NHS Ester (e.g., Cy5 NHS Ester)

-

Principle: This protocol creates a stable, fluorescently-labeled version of the target molecule that can be purified and used as a standard for quantification in subsequent assays. The optimal pH of 8.3-8.5 is a compromise to ensure the amine is sufficiently deprotonated while minimizing the competing hydrolysis of the NHS ester reagent in the aqueous buffer.[4]

-

Materials & Reagents:

-

4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride

-

Fluorescent NHS Ester (e.g., Cy5 NHS Ester)

-

Reaction Buffer: 0.1 M Sodium bicarbonate, pH 8.3

-

Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Deionized water

-

Analytical balance, pH meter, vortex mixer

-

HPLC system for purification and analysis (optional, but recommended)

-

-

Step-by-Step Methodology:

-

Prepare Target Molecule Solution: Accurately weigh and dissolve 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride in the Reaction Buffer (0.1 M Sodium bicarbonate, pH 8.3) to a final concentration of 10 mM.

-

Prepare NHS Ester Stock Solution: Immediately before use, dissolve the fluorescent NHS ester in a small volume of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mM). The NHS ester moiety readily hydrolyzes in the presence of moisture, so do not prepare stock solutions for long-term storage.

-

Initiate the Reaction: Add a 1.5 to 5-fold molar excess of the NHS ester stock solution to the target molecule solution. The optimal ratio may require empirical determination. Vortex gently to mix.

-

Causality Note: A molar excess of the NHS ester drives the reaction to completion, ensuring maximal labeling of the target molecule.

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quench the Reaction: Add Quenching Buffer (1 M Tris-HCl) to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.

-

Causality Note: The Tris buffer contains a primary amine that reacts with and consumes any remaining unreacted NHS ester, preventing non-specific labeling of other components in downstream applications.

-

-

Purification & Storage: The resulting fluorescently-labeled conjugate can be purified from excess dye and byproducts using reverse-phase HPLC. After purification, confirm the product identity via mass spectrometry. Store the purified conjugate at -20°C, protected from light.

-

Strategy 2: Fluorogenic Derivatization with Fluorescamine

Fluorescamine is a non-fluorescent reagent that reacts almost instantaneously with primary amines to form a stable, highly fluorescent pyrrolinone moiety.[6] This method is ideal for rapid, in-situ quantification of primary amines directly in a microplate format. Unreacted fluorescamine hydrolyzes quickly in aqueous solution to non-fluorescent products, minimizing background interference.[7]

Protocol 3.2: In-Situ Quantification with Fluorescamine

-